Phenytoin sodium

Catalog No.
S539505
CAS No.
630-93-3
M.F
C15H11N2O2-
M. Wt
251.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenytoin sodium

CAS Number

630-93-3

Product Name

Phenytoin sodium

IUPAC Name

5-oxo-4,4-diphenyl-1H-imidazol-2-olate

Molecular Formula

C15H11N2O2-

Molecular Weight

251.26 g/mol

InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/p-1

InChI Key

CXOFVDLJLONNDW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+]

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 66 °F (NTP, 1992)
Insoluble in cold water
One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.
Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform
In water, 32 mg/L at 22 °C
7.11e-02 g/L

Synonyms

5,5-Diphenylhydantoin, 5,5-diphenylimidazolidine-2,4-dione, Antisacer, Difenin, Dihydan, Dilantin, Diphenylhydantoin, Diphenylhydantoinate, Sodium, Epamin, Epanutin, Fenitoin, Hydantol, Phenytoin, Phenytoin Sodium, Sodium Diphenylhydantoinate

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]

Description

The exact mass of the compound Phenytoin sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757274. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP1A2 Inducers. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenytoin Sodium in Epilepsy Treatment

Phenytoin sodium, also known by the brand name Dilantin, is a well-established and widely used medication for the treatment of epilepsy. Its primary mechanism of action involves blocking voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the excessive firing that leads to seizures [National Institutes of Health. PubChem Compound Summary for Phenytoin sodium. ].

Research has explored the specific effects of phenytoin sodium on different types of seizures. Studies have shown its effectiveness in controlling generalized tonic-clonic seizures (grand mal seizures), as well as partial seizures with or without complex symptomatology [Perucca, E., & Gᱟ briel, J. M. (2003). Effect of antiepileptic drugs on voltage-gated sodium channels. The Lancet. Neurology, 2(10), 800–812].

Phenytoin Sodium for Wound Healing

Beyond its established use in epilepsy, phenytoin sodium has been investigated for its potential role in wound healing. This line of research stems from the observation that phenytoin can stimulate the growth of fibroblasts, which are essential cells involved in collagen production and tissue repair [Almousilly, M. M., et al. (2012). Maiada M Almousilly et al. IRJP 2012, 3 (11) INTERNATIONAL RESEARCH JOURNAL OF PHARMACY. 3(11), 90–95].

Studies have explored the use of topical phenytoin sodium for various wound types, including diabetic foot ulcers, pressure ulcers, and burns [A STUDY OF TOPICAL PHENYTOIN SODIUM IN DIABETIC FOOT ULCER HEALING, Annals of International Medical and Dental Research]. While some research suggests potential benefits in wound healing rates, the overall evidence for topical phenytoin is still limited and requires further investigation [Scientific production on the applicability of phenytoin in wound healing. ].

Ongoing Research on Phenytoin Sodium

Current research on phenytoin sodium is exploring its potential applications in various fields. Some areas of investigation include:

  • Delivery methods: Researchers are developing novel methods to deliver phenytoin sodium, such as topical formulations with enhanced penetration or nanoparticle delivery systems, to improve its efficacy in wound healing [Scientific production on the applicability of phenytoin in wound healing. ]
  • Neuroprotection: Studies are investigating the neuroprotective effects of phenytoin sodium in conditions like stroke and neurodegenerative diseases [National Institutes of Health. PubChem Compound Summary for Phenytoin sodium. ]

Phenytoin sodium is a widely used antiepileptic medication primarily indicated for the management of epilepsy, particularly in the prevention and treatment of tonic-clonic seizures and complex partial seizures. It is a hydantoin derivative, chemically recognized as sodium 5,5-diphenyl-2,4-imidazolidinedione, with the molecular formula C15H12N2O2C_{15}H_{12}N_{2}O_{2} and a molar mass of approximately 252.273 g/mol . Phenytoin sodium functions by stabilizing neuronal membranes and reducing excitability through its action on voltage-gated sodium channels, effectively preventing the propagation of seizure activity .

The exact mechanism of action of phenytoin sodium in preventing seizures is not fully understood. However, it is believed to act primarily by inhibiting voltage-gated sodium channels in the brain. These channels play a crucial role in the initiation and propagation of nerve impulses. By blocking sodium channels, phenytoin sodium stabilizes neuronal membranes and reduces the excessive firing of neurons that can lead to seizures [].

Phenytoin sodium can cause a range of side effects, including dizziness, drowsiness, gum hyperplasia (overgrowth), and tremor. In severe cases, it can lead to ataxia (incoordination) and cognitive impairment. Due to its narrow therapeutic index (the small range between effective dose and toxic dose), careful monitoring of blood levels is necessary to ensure optimal efficacy and minimize the risk of side effects [].

Phenytoin sodium can also interact with several other medications, potentially affecting their metabolism or effectiveness. Patients taking phenytoin sodium should inform their doctor about all other medications they are using.

Phenytoin sodium is teratogenic, meaning it can cause birth defects if taken during pregnancy. Women who are pregnant or planning to become pregnant should discuss the risks and benefits of phenytoin sodium with their doctor.

Data for Toxicity:

  • The median lethal dose (LD50) of phenytoin sodium in rats is 180 mg/kg [].

Safety Precautions:

  • Phenytoin sodium should be used with caution in patients with liver or kidney disease, as these conditions can affect its metabolism and elimination [].
  • Regular monitoring of blood cell counts and liver function tests is recommended for patients taking phenytoin sodium long-term.

Phenytoin sodium undergoes various metabolic transformations in the liver, primarily through cytochrome P450 enzymes. The drug is metabolized to several inactive metabolites, including hydroxyphenytoin and phenytoin dihydrodiol, which are excreted in urine. The metabolism involves hydroxylation and conjugation reactions, influenced by genetic polymorphisms in enzymes such as CYP2C9 and CYP2C19 . The formation of an arene oxide intermediate during metabolism is linked to some of the adverse effects associated with phenytoin therapy, such as hepatotoxicity and hypersensitivity reactions .

Phenytoin exhibits significant biological activity as an anticonvulsant. Its mechanism involves preferential binding to the inactive state of voltage-gated sodium channels, leading to a time-dependent block that prevents high-frequency repetitive firing of action potentials in neurons. This action stabilizes the neuronal membrane against excessive excitatory stimuli, thus reducing seizure frequency and severity . Additionally, phenytoin has been associated with various side effects, including potential vitamin D deficiency leading to osteoporosis, peripheral neuropathy, and hypersensitivity reactions such as Stevens-Johnson syndrome .

Phenytoin can be synthesized through several methods, primarily involving the condensation of benzylurea with ethyl acetoacetate or similar compounds. One common synthetic route includes:

  • Formation of Hydantoin: Benzylurea reacts with ethyl acetoacetate under acidic conditions to form a hydantoin intermediate.
  • Cyclization: The hydantoin undergoes cyclization to yield phenytoin.
  • Sodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to produce phenytoin sodium.

This process can vary based on specific laboratory techniques and desired purity levels .

Phenytoin is primarily utilized in the treatment of epilepsy but has also been explored for other medical applications:

  • Cardiac Arrhythmias: It may be used to manage certain types of cardiac arrhythmias due to its effects on cardiac action potentials.
  • Bipolar Disorder: Some studies suggest potential benefits in mood stabilization.
  • Neuropathic Pain: Investigated for use in managing neuropathic pain syndromes.
  • Wound Healing: Emerging research indicates possible roles in enhancing wound healing processes .

Phenytoin exhibits numerous drug interactions due to its effects on hepatic enzyme systems. It is known to induce cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9), which can lead to altered metabolism of co-administered drugs. For instance:

  • Warfarin: Phenytoin can increase serum levels of warfarin by inhibiting its metabolism.
  • Antacids: Concomitant use may reduce phenytoin absorption due to altered gastric pH.
  • Other Antiepileptics: Interactions with other antiepileptic medications can lead to increased toxicity or reduced efficacy .

Monitoring serum levels is critical due to phenytoin's narrow therapeutic index; small changes can lead to toxicity or subtherapeutic effects.

Several compounds share structural or functional similarities with phenytoin. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
CarbamazepineDibenzazepineAnticonvulsantAlso used for bipolar disorder; induces its own metabolism.
LamotriginePhenyltriazineAnticonvulsantActs on sodium channels but also modulates glutamate release.
Valproic AcidShort-chain fatty acidAnticonvulsantBroad-spectrum efficacy; also used for mood stabilization.
TopiramateSulfamate-substituted fructose derivativeAnticonvulsantMultiple mechanisms including sodium channel inhibition and GABA enhancement.

Uniqueness of Phenytoin:
Phenytoin's distinct mechanism as a voltage-gated sodium channel blocker sets it apart from other anticonvulsants that may target different pathways or receptor systems. Its long history of use and established role in managing tonic-clonic seizures highlight its clinical significance despite potential adverse effects and interactions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992)
Solid

Color/Form

Needles (alcohol)
White powde

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.082052598 g/mol

Monoisotopic Mass

251.082052598 g/mol

Heavy Atom Count

19

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

563 to 568 °F (NTP, 1992)
295-298 °C
286 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6158TKW0C5

GHS Hazard Statements

Aggregated GHS information provided by 283 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.34%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (85.16%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (10.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (88.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Phenytoin is indicated to treat grand mal seizures, complex partial seizures, and to prevent and treat seizures during or following neurosurgery. Injectable phenytoin and [Fosphenytoin], which is the phosphate ester prodrug formulation of phenytoin, are indicated to treat tonic-clonic status epilepticus, and for the prevention and treatment of seizures occurring during neurosurgery.

Livertox Summary

Phenytoin, formerly known as diphenylhydantoin, is a potent anticonvulsant used to treat and prevent generalized grand mal seizures, complex partial seizures and status epilepticus. Phenytoin was formerly the most commonly used anticonvulsant agent but is now declining in use, having been replaced by more modern, better tolerated agents. Phenytoin is an uncommon but well known cause of acute idiosyncratic drug induced liver disease that can be severe and even fatal.

Drug Classes

Anticonvulsants

Therapeutic Uses

MEDICATION (VET): PHENYTOIN IS USED IN VETERINARY MEDICINE TO CONTROL EPILEPTIFORM CONVULSIONS IN DOGS. PHENYTOIN SODIUM HAS ALSO BEEN RECOMMENDED AS ANTICONVULSANT FOR DOGS.
MEDICATION (VET): ...IS DRUG OF CHOICE IN DIGITALIS INDUCED TOXICITY & VENTRICULAR ARRHYTHMIAS IN DOGS UNRESPONSIVE TO PROCAINE AMIDE. IN CASES OF POOR WOUND HEALING IT MAY STIMULATE COLLAGEN FORMATION & WOUND TENSILE STRENGTH.
Hydantoin anticonvulsants are indicated in the suppression and control of tonic-clonic (grand mal) and simple or complex partial (psychomotor or temporal lobe) seizures. /Hydantoin anticonvulsants; Included in US product labeling./
Parenteral phenytoin is indicated for the control of tonic-clonic type status epilepticus. Although parenteral benzodiazepines are often used initially for rapid control of status epilepticus, phenytoin is indicated for sustained control of seizure activity. /Included in US product labeling./
For more Therapeutic Uses (Complete) data for PHENYTOIN (11 total), please visit the HSDB record page.

Pharmacology

Phenytoin Sodium is the sodium salt form of phenytoin, a hydantoin derivate and non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin sodium promotes sodium efflux from neurons located in the motor cortex, thereby stabilizing the neuron and inhibiting synaptic transmission. This leads to a reduction in posttetanic potentiation at synapses, an inhibition of repetitive firing of action potentials and ultimately inhibits the spread of seizure activity.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

Mechanism of Action

Although phenytoin first appeared in the literature in 1946, it has taken decades for the mechanism of action to be more specifically elucidated. Although several scientists were convinced that phenytoin altered sodium permeability, it wasn’t until the 1980’s that this phenomenon was linked to voltage-gated sodium channels. Phenytoin is often described as a non-specific sodium channel blocker and targets almost all voltage-gated sodium channel subtypes. More specifically, phenytoin prevents seizures by inhibiting the positive feedback loop that results in neuronal propagation of high frequency action potentials.
The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism.
Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential.
Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing.
Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells.
A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

630-93-3

Absorption Distribution and Excretion

Given its narrow therapeutic index, therapeutic drug monitoring is recommended to help guide dosing. Phenytoin is completely absorbed. Peak plasma concentration is attained approximately 1.5-3 hours, and 4-12 hours after administration of the immediate release formulation and the extended release formulation, respectively. It should be noted that absorption can be markedly prolonged in situations of acute ingestion.
The majority of phenytoin is excreted as inactive metabolites in the bile. An estimated 1-5% of phenytoin is eliminated unchanged in the urine.
The volume of distribution of phenytoin is reported to be approximately 0.75 L/kg.
The clearance of phenytoin is non-linear. At lower serum concentrations (less than 10 mg/L), elimination is characterized by first order kinetics. As plasma concentrations increase, the kinetics shift gradually towards zero-order, and finally reach zero-order kinetics once the system is saturated.
Studies using Dilantin have shown that phenytoin and its sodium salt are usually completely absorbed from the GI tract. Bioavailability may vary enough among oral phenytoin sodium preparations of different manufacturers to result in toxic serum concentrations or a loss of seizure control (subtherapeutic serum concentrations)...
Absorption of phenytoin is slow and variable among products (poor in neonates) for oral admininstration, immediate for iv administration, and very slow but complete (92%) for intramuscular administration.
Prompt phenytoin capsules are rapidly absorbed and generally produce peak serum concentrations in 1.5-3 hours, while extended phenytoin sodium capsules are more slowly absorbed and generally produce peak serum concentrations in 4-12 hours. When phenytoin sodium is administered im, absorption may be erratic; this may result from crystallization of the drug at the injection site because of the change in pH.
/Phenytoin/ is distributed into cerebrospinal fluid, saliva, semen, GI fluids, bile, and breast milk; it also crosses the placenta, with fetal serum concentrations equal to those of the mother.
For more Absorption, Distribution and Excretion (Complete) data for PHENYTOIN (15 total), please visit the HSDB record page.

Metabolism Metabolites

Phenytoin is extensively metabolized and is first transformed into a reactive _arene oxide intermediate_. It is thought that this reactive intermediate is responsible for many undesirable phenytoin adverse effects such as hepatotoxicity, SJS/TEN, and other idiosyncratic reactions. The _arene oxide_ is metabolized to either a _hydroxyphenytoin_ or _phenytoin dihydrodiol_ metabolite, although the former accounts for about 90% of phenytoin metabolism. Interestingly, two stereoisomers of the _hydroxyphenytoin_ metabolite are formed by CYP2C9 and CYP2C19: _(R)-p-HPPH_ and _(S)-p-HPPH_. When CYP2C19 catalyzes the reaction, the ratio of stereoisomers is roughly 1:1, whereas when CYP2C9 catalyzes the reaction, the ratio heavily favours the "S" stereoisomer. Since the metabolism of phenytoin is in part influenced by genetic polymorphisms of CYP2C9 and CYP2C19, this ratio can be utilized to identify different genomic variants of the enzymes. EPHX1, CYP1A2, CYP2A6, CYP2C19, CYP2C8, CYP2C9, CYP2D6, CYP2E1 and CYP3A4 are responsible for producing the _phenytoin dihydrodiol_ metabolite. _Hydroxyphenytoin_ can be metabolized by CYP2C19, CYP3A5, CYP2C9, CYP3A4, CYP3A7, CYP2B6 and CYP2D6 to a _phenytoin catechol_ metabolite or undergo glucuronidation by UGT1A6, UGT1A9, UGT1A1, and UGT1A4 to a _glucuronide metabolite_ that can be eliminated in the urine. On the other hand, the _phenytoin dihydrodiol_ entity is only transformed to the _catechol_ metabolite. The _catechol metabolite_ can undergo methylation by COMT and be subsequently eliminated in the urine, or can spontaneously oxidize to a _phenytoin quinone_ (NQO1 can transform the quinone back to the catechol metabolite). Of note, although CYP2C18 is poorly expressed in the liver, the enzyme is active in the skin and is involved in the primary and secondary hydroxylation of phenytoin. This CYP2C18 mediated bioactivation may be linked to the manifestation of adverse cutaneous drug reactions associated with phenytoin.
The major route of metabolism of phenytoin is oxidation by the liver to the inactive metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Because this metabolism is a saturable process, small increases in dosage may produce substantial increases in plasma phenytoin concentrations...
The rate of hepatic biotransformation is increased in younger children, in pregnant women, in women during menses, and in patients with acute trauma; rate decreases with advancing age. The major inactive metabolite of phenytoin is 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Phenytoin may be metabolized slowly in a small number of individuals due to genetic predisposition, which may cause limited enzyme availability and lack of induction.
... Oxidative metabolism of 1 of geminal phenyl rings of diphenylhydantoin ... 5-meta-hydroxyphenyl-(l) and 5-para-hydroxyphenyl-5-phenylhydantoin were detected in urine of man (approx ratio 1:12) ...
Phenytoin has known human metabolites that include 4-Hydroxyphenytoin, 3'-HPPH, (2S,3S,4S,5R)-6-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid, and 5-(3,4-dihydroxycyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione.
Primarily hepatic. The majority of the dose (up to 90%) is metabolized to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This metabolite undergoes further glucuronidation and is excreted into the urine. CYP2C19 and CYP2C9 catalyze the aforementioned reaction. Route of Elimination: Most of the drug is excreted in the bile as inactive metabolites which are then reabsorbed from the intestinal tract and excreted in the urine. Urinary excretion of phenytoin and its metabolites occurs partly with glomerular filtration but, more importantly, by tubular secretion. Half Life: 22 hours (range of 7 to 42 hours)

Associated Chemicals

Phenytoin Sodium;630-93-3

Wikipedia

Phenytoin

FDA Medication Guides

Dilantin
Phenytoin Sodium
Phenytoin
CAPSULE;ORAL
TABLET, CHEWABLE;ORAL
UPJOHN
PHARMACIA
09/07/2022
10/22/2021

Drug Warnings

Hydantoin anticonvulsants cross the placenta; risk-benefit must be considered, although a definite cause and effect relationship has not been established between the hydantoins and teratogenic effects. Reports in recent years indicate a higher incidence of congenital abnormalities in children whose mothers used anticonvulsant medication during pregnancy, although most epileptic mothers have delivered normal babies. Reported abnormalities include cleft lip, cleft palate, heart malformations, and the "fetal hydantoin syndrome" (characterized by prenatal growth deficiency, microcephaly, craniofacial abnormalities, hypoplasia of the fingernails, and mental deficiency assoc with intrauterine development during therapy). Medication has not been definitively proven to be the cause of "fetal hydantoin syndrome." The reports, to date, relate primarily to the more widely used anticonvulsants, phenytoin and phenobarbital. Pending availability of more precise info, this risk-benefit consideration of anticonvulsant use during pregnancy is extended to the entire family of anticonvulsant medications. /Hydantoin anticonvulsants/
Because of altered absorption and protein binding and/or increased metabolic clearance of hydantoin anticonvulsants during pregnancy, pregnant women receiving these medications may experience an increased incidence of seizures. Serum hydantoin concentrations must be monitored and doses increased accordingly. A gradual resumption of the patient's usual dosage may be necessary after delivery. However, some patients may experience a rapid reduction in maternal hepatic phenytoin metabolism at time of delivery, requiring the dosage to be reduced within 12 hr postpartum. /Hydantoin anticonvulsants/
Exposure to hydantoins prior to delivery may lead to an increased risk of life-threatening hemorrhage in the neonate, usually within 24 hr of birth. Hydantoins may also produce a deficiency of vitamin K in the mother, causing increased maternal bleeding during delivery. risk of maternal and infant bleeding may be reduced by administering water-soluble vitamin K to the mother during delivery and to the neonate, intramuscularly or sc, immediately after birth. /Hydantoin anticonvulsants/
Phenytoin are distributed into breast milk; significant amounts may be ingested by the infant.
For more Drug Warnings (Complete) data for PHENYTOIN (26 total), please visit the HSDB record page.

Biological Half Life

Oral administration: The half-life of phenytoin ranges from 7 to 42 hours, and is 22 hours on average. Intravenous administration: The half-life of phenytoin ranges from 10-15 hours.
Following oral administration, the plasma half-life of phenytoin averages about 22 hours, although the half-life has ranged from 7-42 hours in individual patients. The plasma half-life of phenytoin in humans following IV administration ranges from 10-15 hours.
Because phenytoin exhibits saturable, zero-order, or dose-dependent pharmacokinetics, the apparent half-life of phenytoin changes with dose and serum concentrations. this is due to the saturation of the enzyme system responsible for metabolizing phenytoin, which occurs at therapeutic concentrations of the drug. Thus, a constant amount of drug is metabolized (capacity-limited metabolism), and small increases in dose may cause disproportionately large increases in serum concentrations and apparent half-life, possibly causing unexpected toxicity.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

From benzil, urea and NaOH: BILTZ, BER 41, 1391 (1908); 44, 411 (1911) /Phenytoin sodium/
Prepared from benzophenone: H. R. HENZE, US PATENT 2,409,754 (1946 TO Parke Davis).

General Manufacturing Information

2,4-Imidazolidinedione, 5,5-diphenyl-, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

Analyte: phenytoin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: phenytoin; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards
Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: extraction with ether and chloroform; evaporation to dryness; extract melts between 292 °C and 299 °C with some decomposition (chemical identification)
Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: dissolution in chloroform; reaction with cobaltous acetate in methanol and isopropylamine in methanol produces a violet to red-violet color (chemical identification)
For more Analytic Laboratory Methods (Complete) data for PHENYTOIN (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

PROCEDURES DEVELOPED IN PROCESS OF PRODUCING & CERTIFYING ANTICONVULSANT DRUGS-IN-SERUM STD REF MATERIAL (SRM) ARE DESCRIBED FOR DIPHENYLHYDANTOIN. SERUM MATRIX QUANTITATED BY GAS CHROMATOGRAPHY & BY LIQUID CHROMATOGRAPHY.
IMPROVED ISOCRATIC LIQUID-CHROMATOGRAPHIC SIMULTANEOUS MEASUREMENT OF PHENYTOIN, PHENOBARBITAL, PRIMIDONE, CARBAMAZEPINE, ETHOSUXIMIDE, & N-DESMETHYLMETHSUXIMIDE IN SERUM.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Phenytoin Oral Suspension USP/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. /Phenytoin Tablets (Chewable) USP/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Extended Phenytoin Sodium Capsules USP/
For more Storage Conditions (Complete) data for PHENYTOIN (6 total), please visit the HSDB record page.

Interactions

Risk of hepatotoxicity from a single toxic dose or prolonged use of acetaminophen may be increased and therapeutic efficacy may be decreased in patients regularly taking other hepatic enzyme-inducing agents such as phenytoin.
Concurrent use of alcohol or CNS depression-producing medications with hydantoin anticonvulsants may enhance CNS depression. Chronic use of alcohol may decrease serum concentrations and effectiveness of hydantoins; concurrent use of hydantoin anticonvulsants with acute alcohol intake may increase serum hydantoin concentrations. /Hydantoin anticonvulsants/
Concurrent use of amiodarone with phenytoin and possibly with other hydantoin anticonvulsants may increase plasma concentrations of the hydantoin, resulting in increased effects and/or toxicity.
Concurrent use with coumarin- or indandione-derivative anticoagulants, chloramphenicol, cimetidine, disulfiram, influenza virus vaccine, isoniazid, methylphenidate, phenylbutazone, ranitidine, salicylates, sulfonamide, trazodone, or trimethoprim may increase serum concentrations of phenytoin because of decreased metabolism, thereby increasing the effects and/or toxicity phenytoin. Dosage adjustments of the anticonvulsant may be necessary.
For more Interactions (Complete) data for PHENYTOIN (50 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light
A slight yellowing of the solution will not affect its potency. After being refrigerated, solution may form a precipitate which usually dissolves after being warmed to room temperature; however, do not use if the solution is not clear. /Phenytoin Sodium Injection USP/

Dates

Modify: 2023-08-15
1: Mundlamuri RC, Sinha S, Subbakrishna DK, Prathyusha PV, Nagappa M, Bindu PS,
2: Zarandi MA, Zahedi P, Rezaeian I, Salehpour A, Gholami M, Motealleh B. Drug
3: Lavandier N, Tourniaire D. [Follow-up of a cohort of patients after
4: Kaucher KA, Acquisto NM, Rao GG, Kaufman DC, Huntress JD, Forrest A, Haas CE.
5: Sehgal VN, Prasad PV, Kaviarasan PK, Rajan D. Trophic skin ulceration in
6: Erenberk U, Dundaroz R, Gok O, Uysal O, Agus S, Yuksel A, Yilmaz B, Kilic U.
7: Doshi MS, Naik AA, Mehta MR, Gogtay NJ, Thatte UM, Menon MD. Three-way,
8: Onuki Y, Ikegami-Kawai M, Ishitsuka K, Hayashi Y, Takayama K. A 5% glucose
9: National Toxicology Program. Phenytoin and phenytoin sodium. Rep Carcinog.
10: Ergun E, Kurt G, Tonge M, Aytar H, Tas M, Baykaner K, Ceviker N. Effects of
11: Fonseka HF, Ekanayake SM, Dissanayake M. Two percent topical phenytoin sodium
12: Yi T, Zhan XC, Li CR, He N. Application of highly accurate nephelometric
13: Kaushal S, Rani A, Chopra SC, Singh G. Safety and efficacy of clobazam versus
14: Yi T, Zhan XC, Li CR, He N. Determination of phenytoin sodium injection and
15: Rhodes RS Pharmd, Kuykendall JR Phd Pharmd, Heyneman CA Pharmd Ms, May MP Ms,
16: Wijnberg ID, Ververs FF. Phenytoin sodium as a treatment for ventricular
17: Muchohi SN, Kokwaro GO, Maitho TE, Munenge RW, Watkins WM, Edwards G.
18: Wijnberg ID, Back W, van der Kolk JH. [The use of electromyographic
19: Suthisisang C, Payakachat N, Chulavatnatol S, Towanabut S. Bioavailability of
20: Lewis WG, Rhodes RS. Systemic absorption of topical phenytoin sodium. Ann

Explore Compound Types